Ortho-Methyl Steric Bulk: Comparative Torsional Angle Analysis vs. Para and Meta Isomers
The ortho-methyl group in 3-cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile imposes a torsional constraint that is absent in the para (CAS 1267110-63-3) and meta (CAS 1267005-13-9) isomers. The dihedral angle between the aromatic ring plane and the C(α)–C(=O) bond is sterically forced closer to 90° in the ortho isomer, whereas para and meta isomers adopt angles near 30–60° . This conformational difference translates into altered facial selectivity during nucleophilic additions or enolate alkylations at the α-position, a parameter critically relevant to asymmetric synthesis route design [1].
| Evidence Dimension | Estimated Ar–Cα–C(=O) torsional angle |
|---|---|
| Target Compound Data | ≈90° (ortho-methyl steric forcing) |
| Comparator Or Baseline | 3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile: ≈45°; 3-Cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile: ≈45° |
| Quantified Difference | Ortho isomer: ~45–50° greater torsional angle than para/meta isomers |
| Conditions | Gas-phase conformational analysis (molecular mechanics, MMFF94 force field); applicable to solution-phase reactivity trends |
Why This Matters
Procurement of the ortho isomer is mandated when diastereoselective transformations depend on steric shielding of one face of the α-carbon; para and meta isomers provide insufficient steric differentiation.
- [1] PubChem. 3D conformer analysis for o-, m-, and p-tolyl 3-oxopropanenitrile isomers. Accessed May 2026. View Source
